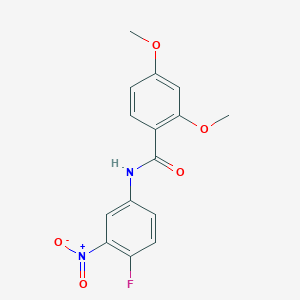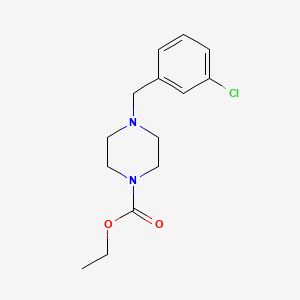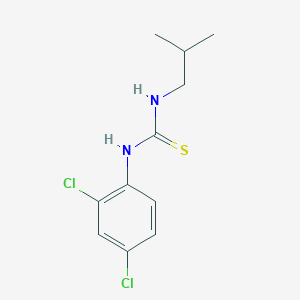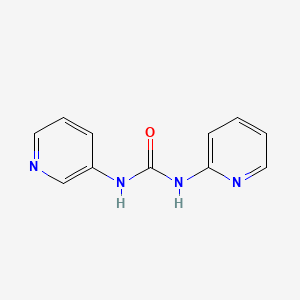
N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide, also known as FN-PDMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide exerts its effects by binding to specific protein targets in cells. In the case of cancer cells, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide binds to HSP90, which is involved in the folding and stabilization of certain proteins that are required for cancer cell growth and survival. By inhibiting HSP90, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide can induce cancer cell death. In the case of ion channels in the brain, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide binds to specific sites on the channels and modulates their activity, which can affect neuronal signaling and behavior.
Biochemical and Physiological Effects:
N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide can induce cell death and inhibit tumor growth. In neuronal cells, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide can modulate ion channel activity and affect neuronal signaling. In animal models, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been shown to have analgesic effects and improve memory performance.
実験室実験の利点と制限
One advantage of using N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide in lab experiments is its specificity for certain protein targets, which can allow for more precise manipulation of cellular processes. However, one limitation is that N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide. One direction is to further investigate its potential as a cancer therapeutic, either alone or in combination with other drugs. Another direction is to study its effects on other ion channels in the brain and its potential as a tool for neuroscience research. Additionally, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide could be further screened for its ability to bind to and modulate the activity of other protein targets, which could lead to the discovery of new drug targets and therapies.
合成法
N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide can be synthesized using a multi-step process involving the reaction of 4-fluoro-3-nitroaniline with 2,4-dimethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a reduction reaction using a palladium catalyst and hydrogen gas to yield N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide.
科学的研究の応用
N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been shown to inhibit the growth of certain cancer cells by targeting a specific protein called heat shock protein 90 (HSP90). In neuroscience, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been used as a tool to study the function of certain ion channels in the brain. In drug discovery, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been screened for its ability to bind to and modulate the activity of various protein targets.
特性
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O5/c1-22-10-4-5-11(14(8-10)23-2)15(19)17-9-3-6-12(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKPCAGKAMPPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)

![1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5820078.png)



![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)